molecular formula C9H10ClNO2 B1469755 6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride CAS No. 1255099-33-2

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride

Cat. No. B1469755
CAS RN: 1255099-33-2
M. Wt: 199.63 g/mol
InChI Key: JYKBTERGPCWRCK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its chemical name 6,7-DIHYDRO-5H-[1,3]DIOXO[4,5-F]ISOINDOLE HCL .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride is 163.17 g/mol . It has a complexity of 185 and a topological polar surface area of 30.5 Ų . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Pharmaceutical Research: Cytotoxicity Studies

This compound has been utilized in the synthesis of novel derivatives for cytotoxic evaluation. For instance, derivatives of similar structural classes have been tested for their cytotoxic activities on various cancer cell lines, including breast cancer cell lines . The structure of 6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride suggests potential in the development of new pharmacologically active agents that could be evaluated for their efficacy against cancer cells.

Chemical Safety and Toxicology

The safety profile of this compound, including its potential toxicity and handling precautions, is crucial for researchers working with it. Understanding its toxicological effects is essential for safe laboratory practices and for assessing its environmental impact .

Safety and Hazards

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection . In case of contact with eyes or skin, rinse cautiously with water and seek medical advice if irritation persists .

properties

IUPAC Name

6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9;/h1-2,10H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKBTERGPCWRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2CN1)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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